![molecular formula C10H11NO4 B14851189 [6-(Methoxycarbonyl)-4-methylpyridin-2-YL]acetic acid](/img/structure/B14851189.png)
[6-(Methoxycarbonyl)-4-methylpyridin-2-YL]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The methoxycarbonyl group can be introduced via esterification reactions using methanol and a suitable carboxylic acid derivative.
- The methyl group can be introduced through alkylation reactions using methyl iodide and a base.
Addition of Acetic Acid Moiety:
- The acetic acid moiety can be introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst.
Industrial Production Methods: In an industrial setting, the production of [6-(Methoxycarbonyl)-4-methylpyridin-2-YL]acetic acid may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids or aldehydes.
Reduction: Reduction reactions can be performed on the methoxycarbonyl group to yield alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products:
- Oxidation of the methyl group can yield [6-(Methoxycarbonyl)-4-carboxypyridin-2-YL]acetic acid.
- Reduction of the methoxycarbonyl group can yield [6-(Hydroxymethyl)-4-methylpyridin-2-YL]acetic acid.
- Substitution reactions can yield a variety of derivatives depending on the substituents introduced.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine:
- Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry:
- Utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [6-(Methoxycarbonyl)-4-methylpyridin-2-YL]acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the methoxycarbonyl and methyl groups. The final step involves the addition of the acetic acid moiety.
-
Preparation of the Pyridine Ring:
- The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
作用機序
The mechanism of action of [6-(Methoxycarbonyl)-4-methylpyridin-2-YL]acetic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The methoxycarbonyl and acetic acid moieties can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
- [6-(Methoxycarbonyl)-4-ethylpyridin-2-YL]acetic acid
- [6-(Methoxycarbonyl)-4-methylpyridin-3-YL]acetic acid
- [6-(Methoxycarbonyl)-4-methylpyridin-2-YL]propionic acid
Comparison:
- [6-(Methoxycarbonyl)-4-methylpyridin-2-YL]acetic acid is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and biological activity.
- Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
特性
分子式 |
C10H11NO4 |
|---|---|
分子量 |
209.20 g/mol |
IUPAC名 |
2-(6-methoxycarbonyl-4-methylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C10H11NO4/c1-6-3-7(5-9(12)13)11-8(4-6)10(14)15-2/h3-4H,5H2,1-2H3,(H,12,13) |
InChIキー |
MDCFWDMMVTZRJI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=C1)C(=O)OC)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



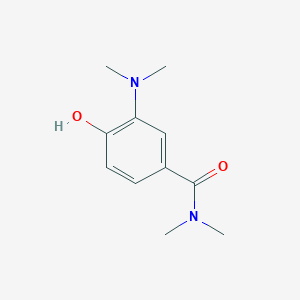
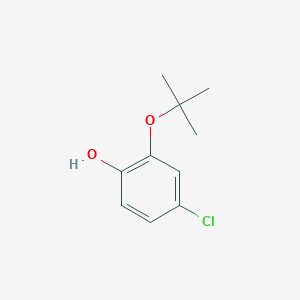
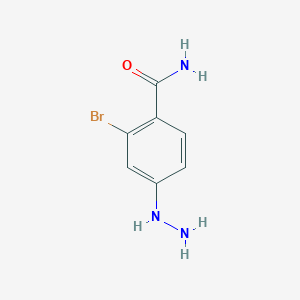
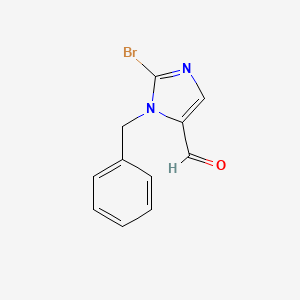
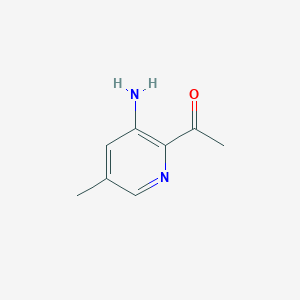



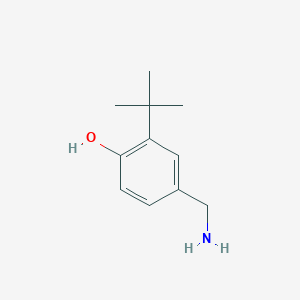


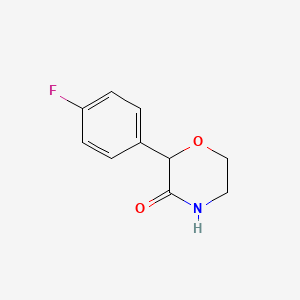
![1-[4-(4-Amino-2-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B14851202.png)
